molecular formula C19H28N2O5 B13738633 (Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate CAS No. 105310-41-6

(Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate

Cat. No.: B13738633
CAS No.: 105310-41-6
M. Wt: 364.4 g/mol
InChI Key: RSKVLQUGZAEUFG-KALLACGZSA-N
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Description

(Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity. The presence of both aminomethyl and dipropyl groups further enhances its versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene, followed by functional group modifications to introduce the aminomethyl and dipropyl groups. The final step involves the formation of the oxalate salt through a reaction with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The aminomethyl and dipropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide hydrochloride
  • (Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide sulfate

Uniqueness

The oxalate form of this compound is unique due to its specific interactions with biological molecules and its potential for forming stable complexes. This makes it particularly useful in applications where stability and specific binding interactions are crucial.

Properties

CAS No.

105310-41-6

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

[(1S,2R)-2-(dipropylcarbamoyl)-2-phenylcyclopropyl]methylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C17H26N2O.C2H2O4/c1-3-10-19(11-4-2)16(20)17(12-15(17)13-18)14-8-6-5-7-9-14;3-1(4)2(5)6/h5-9,15H,3-4,10-13,18H2,1-2H3;(H,3,4)(H,5,6)/t15-,17+;/m1./s1

InChI Key

RSKVLQUGZAEUFG-KALLACGZSA-N

Isomeric SMILES

CCCN(CCC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O

Canonical SMILES

CCCN(CCC)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O

Origin of Product

United States

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